

An In-depth Technical Guide on the Conservation of Influenza Nucleoprotein (118-126)

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Compound of Interest					
Compound Name:	Nucleoprotein (118-126)				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conservation of the nucleoprotein (NP) 118-126 epitope across various influenza strains. The high degree of conservation in internal proteins like NP makes them attractive targets for universal influenza vaccines and novel antiviral therapies. This document details the methodologies for analyzing this conservation, assessing T-cell responses, and provides a framework for related research and development.

Quantitative Analysis of NP (118-126) Conservation

The nucleoprotein of influenza viruses is a highly conserved internal protein, essential for viral replication and transcription.[1] NP sequences exhibit over 90% amino acid homology within the same influenza A subtype.[1] The specific epitope NP (118-126) is a known target for cytotoxic T lymphocytes (CTLs) and its conservation is critical for the development of cross-reactive T-cell-based vaccines.

To perform a quantitative analysis of the conservation of the NP (118-126) epitope, researchers can utilize publicly available resources such as the Influenza Research Database (IRD) and the NCBI Influenza Virus Resource.[2][3] These databases contain a vast collection of influenza virus sequences from various hosts, subtypes, and geographical locations.



Data Presentation: Conservation of NP (118-126) Epitope

The following table summarizes the typical conservation profile of the NP (118-126) epitope across major influenza A and B virus lineages. The data is representative of sequences available in public databases. The canonical sequence for this epitope is RPQASGVYM.

Influenza Strain/Subtype	Representative Strains Analyzed	NP (118-126) Sequence	Amino Acid Variations and Frequency	Conservation Percentage
Influenza A/H1N1	A/California/07/2 009, A/Puerto Rico/8/1934, and contemporary seasonal strains	RPQASGVYM	Minimal variations observed. Occasional single amino acid substitutions at low frequencies.	>98%
Influenza A/H3N2	A/Hong Kong/1/1968, A/Fujian/411/200 2, and contemporary seasonal strains	RPQASGVYM	Highly conserved. Rare, sporadic single amino acid changes.	>98%
Avian Influenza (H5N1)	A/goose/Guangd ong/1/96, A/Vietnam/1203/ 2004, and other avian isolates	RPQASGVYM	Generally conserved. Some variants may exist in specific avian lineages.	>95%
Influenza B	B/Lee/1940, B/Yamagata/16/8 8, B/Victoria/2/87	Varies from Influenza A consensus	Influenza B NP has a different consensus sequence in this region.	Low homology with Influenza A



Note: The conservation percentages are estimates based on available sequence data and may vary with the inclusion of more diverse isolates. Influenza B nucleoprotein shows significant divergence from Influenza A in this epitope region.[4]

Experimental Protocols Protocol for Multiple Sequence Alignment of Influenza Nucleoprotein

This protocol outlines the steps to perform a multiple sequence alignment to analyze the conservation of the NP (118-126) region using Clustal Omega, a widely used alignment tool.[5]

Objective: To align NP protein sequences from different influenza strains and visually inspect the conservation of the 118-126 amino acid region.

Materials:

- A text file containing influenza NP protein sequences in FASTA format. These can be obtained from the NCBI Influenza Virus Resource or the Influenza Research Database (IRD).
 [2][3]
- Access to the ClustL Omega web server or a local installation.

Procedure:

- Sequence Retrieval:
 - Navigate to the NCBI Influenza Virus Resource or the IRD.[2][3]
 - Search for nucleoprotein sequences from the desired influenza strains (e.g., H1N1, H3N2, H5N1, Influenza B).
 - Select a representative set of sequences, including reference strains and recent isolates.
 - Download the sequences in FASTA format. Each sequence should have a unique identifier.
- Preparing the Input File:



- Open a plain text editor.
- Copy and paste the FASTA sequences into the file. Ensure the format is correct (a header line starting with ">" followed by the sequence on subsequent lines).
- Performing the Alignment with Clustal Omega:
 - Go to the Clustal Omega website.
 - Select "Protein" as the sequence type.
 - Paste the FASTA sequences into the input window or upload the prepared text file.
 - Keep the default alignment parameters for a standard analysis.
 - Click the "Submit" button to start the alignment.
- Analyzing the Alignment:
 - The results page will display the multiple sequence alignment.
 - Locate the region corresponding to amino acids 118-126 in the reference sequence.
 - Visually inspect the alignment for conservation and variations in this epitope.
 - The alignment viewer will use symbols to indicate the degree of conservation at each position:
 - * (asterisk): Identical residues in all sequences.
 - : (colon): Conserved substitutions (residues with strongly similar properties).
 - . (period): Semi-conserved substitutions (residues with weakly similar properties).

Protocol for ELISPOT Assay to Measure Influenza-Specific T-Cell Responses

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify cytokine-secreting cells at the single-cell level, making it ideal for measuring T-cell responses to



specific epitopes.

Objective: To quantify the frequency of NP (118-126)-specific, IFN-y-secreting T-cells in a sample of Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

- 96-well PVDF membrane ELISPOT plates
- Anti-IFN-y capture and detection antibodies
- Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
- Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
- PBMCs isolated from blood samples
- RPMI-1640 medium with 10% fetal bovine serum (FBS)
- NP (118-126) peptide (RPQASGVYM)
- Positive control (e.g., Phytohemagglutinin PHA)
- Negative control (medium only)
- Automated ELISPOT reader

Procedure:

- Plate Preparation:
 - Pre-wet the ELISPOT plate membrane with 35% ethanol for 30 seconds.
 - Wash the plate five times with sterile water.
 - Coat the plate with anti-IFN-y capture antibody overnight at 4°C.
 - Wash the plate and block with RPMI-1640 + 10% FBS for at least 2 hours at 37°C.



- · Cell Plating and Stimulation:
 - Prepare a single-cell suspension of PBMCs.
 - Wash the plate to remove the blocking solution.
 - Add 100 μL of cell suspension to each well (typically 2-3 x 10⁵ cells/well).
 - \circ Add 100 μ L of the NP (118-126) peptide to the respective wells at a final concentration of 1-10 μ g/mL.
 - Add positive control (PHA) and negative control (medium) to separate wells.
 - Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Detection:
 - Wash the plate to remove cells.
 - Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
 - Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
 - Wash the plate and add the substrate. Monitor spot development.
 - Stop the reaction by washing with distilled water.
- Analysis:
 - Allow the plate to dry completely.
 - Count the spots in each well using an automated ELISPOT reader.
 - The results are expressed as spot-forming units (SFU) per million cells.



Protocol for Intracellular Cytokine Staining (ICS) for Influenza-Specific T-Cells

Intracellular cytokine staining followed by flow cytometry allows for the multiparametric analysis of T-cell responses, including the identification of cell phenotype and function.

Objective: To identify and quantify NP (118-126)-specific CD8+ T-cells that produce IFN-y.

Materials:

- PBMCs
- NP (118-126) peptide
- Brefeldin A and Monensin (protein transport inhibitors)
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-y)
- · Fixation and permeabilization buffers
- Flow cytometer

Procedure:

- Cell Stimulation:
 - Add PBMCs to a 96-well plate (1-2 x 10⁶ cells/well).
 - Add the NP (118-126) peptide to the appropriate wells. Include positive and negative controls.
 - Incubate for 1-2 hours at 37°C.
 - Add Brefeldin A and Monensin to each well to inhibit cytokine secretion.
 - Incubate for an additional 4-6 hours at 37°C.



- Surface Staining:
 - Wash the cells with FACS buffer (PBS with 2% FBS).
 - Add a cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8).
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with FACS buffer.
- · Fixation and Permeabilization:
 - Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.
 - Wash the cells with permeabilization buffer.
 - Resuspend the cells in permeabilization buffer.
- Intracellular Staining:
 - Add the fluorochrome-conjugated anti-IFN-y antibody.
 - Incubate for 30 minutes at room temperature in the dark.
 - Wash the cells twice with permeabilization buffer.
- Acquisition and Analysis:
 - Resuspend the cells in FACS buffer.
 - Acquire the samples on a flow cytometer.
 - Analyze the data using appropriate software to gate on CD3+CD8+ T-cells and determine the percentage of IFN-γ-positive cells.

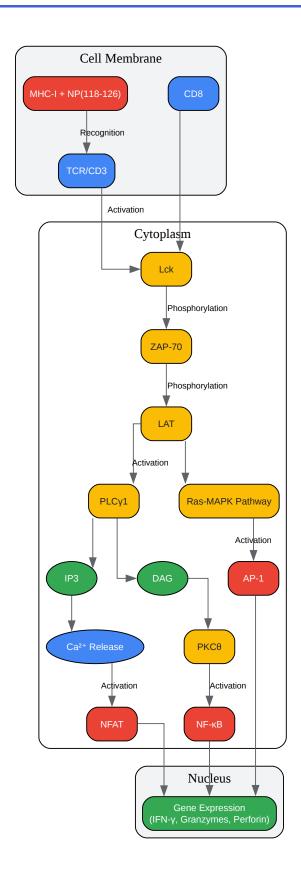
Visualizations



T-Cell Receptor Signaling Pathway

The following diagram illustrates the key signaling events initiated upon the recognition of the NP (118-126) epitope presented by an MHC class I molecule to the T-cell receptor (TCR) on a CD8+ T-cell.





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Caption: TCR signaling cascade upon epitope recognition.

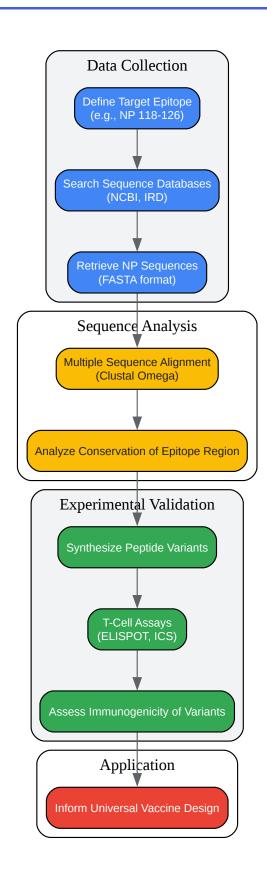




Workflow for Influenza Epitope Conservation Analysis

The following diagram outlines the workflow for analyzing the conservation of an influenza virus epitope.





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